molecular formula C17H23N3O2 B3141671 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 483293-02-3

8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No. B3141671
CAS RN: 483293-02-3
M. Wt: 301.4 g/mol
InChI Key: NNXJDWCEGXIZTB-UHFFFAOYSA-N
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Description

8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, commonly referred to as 8-MEMQ, is a novel small molecule that has been studied for its potential applications in various scientific research fields. 8-MEMQ is a quinolone derivative that has been found to possess a variety of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. 8-MEMQ has gained considerable attention in recent years due to its potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

1. In Vitro Metabolic Fate and Toxicological Screening

The compound has been studied for its metabolic fate in vitro, particularly as a synthetic cannabinoid receptor agonist. Studies like Richter et al. (2022) have focused on identifying phase I and II metabolites in human liver S9 fraction incubations, examining the involvement of human monooxygenases and carboxylesterases. This research is crucial for toxicological screenings and understanding the metabolic pathways of such compounds (Richter et al., 2022).

2. Synthesis and Structural Analysis

Studies have explored the synthesis of compounds related to 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, examining their structures through methods like X-ray analysis. For instance, Ukhin et al. (2010) investigated the reactions leading to various quinoline derivatives, contributing to the understanding of their chemical structures and potential applications (Ukhin et al., 2010).

3. Analytical Profiling for Forensic and Clinical Investigations

Compounds like 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one are also studied for their analytical profiles, which are essential in forensic and clinical investigations of new psychoactive substances. Research by Brandt et al. (2020) provides comprehensive characterization, including impurity data, that aids in understanding these compounds in forensic contexts (Brandt et al., 2020).

4. Exploration of Medicinal Chemistry and Pharmacology

The compound and its derivatives have been investigated in medicinal chemistry for their potential therapeutic applications. For example, Steinfeld et al. (2011) studied a related molecule for its affinity and activity with muscarinic acetylcholine and β2-adrenoceptors, contributing to the development of new therapeutic agents (Steinfeld et al., 2011).

5. Development of Antimicrobial Agents

Research has also focused on synthesizing derivatives as potential antimicrobial agents. For example, Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, examining their antibacterial and antifungal activities, thereby contributing to the search for new antimicrobial compounds (Holla et al., 2006).

6. Investigations into Anticancer Properties

The potential anticancer properties of quinoline derivatives have been a subject of study, with Kumar et al. (2018) exploring quinolone-substituted quinazolinones for their anti-inflammatory and anticancer activities. This research is significant for developing new anticancer therapies (Kumar et al., 2018).

Future Directions

: Santa Cruz Biotechnology : Benchchem : CymitQuimica

properties

IUPAC Name

8-methyl-3-[(2-morpholin-4-ylethylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-3-2-4-14-11-15(17(21)19-16(13)14)12-18-5-6-20-7-9-22-10-8-20/h2-4,11,18H,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJDWCEGXIZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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